molecular formula C15H15NO3 B023438 3-Hydroxymethyl Mefenamic Acid CAS No. 5129-20-4

3-Hydroxymethyl Mefenamic Acid

Cat. No.: B023438
CAS No.: 5129-20-4
M. Wt: 257.28 g/mol
InChI Key: QBONJEHEDCBRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymethyl Mefenamic Acid is a metabolite of Mefenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat mild to moderate pain and inflammation. This compound is characterized by the presence of a hydroxymethyl group attached to the third position of the Mefenamic Acid molecule, enhancing its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Mefenamic Acid typically involves the hydroxylation of Mefenamic Acid. This process can be achieved through various methods, including chemical and enzymatic hydroxylation. One common approach is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxymethyl group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions under controlled conditions. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the hydroxylation process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymethyl Mefenamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxymethyl Mefenamic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl Mefenamic Acid involves its interaction with cyclooxygenase (COX) enzymes, similar to its parent compound, Mefenamic Acid. By inhibiting COX-1 and COX-2 enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to the alleviation of pain and inflammation .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxymethyl Mefenamic Acid is unique due to the presence of the hydroxymethyl group, which enhances its solubility and potentially alters its pharmacokinetic profile. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its parent compound and other derivatives .

Properties

IUPAC Name

2-[3-(hydroxymethyl)-2-methylanilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-11(9-17)5-4-8-13(10)16-14-7-3-2-6-12(14)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONJEHEDCBRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346261
Record name 3-Hydroxymethyl Mefenamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-20-4
Record name 3-Hydroxymethyl mefenamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxymethyl Mefenamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMETHYL MEFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L4T2779IX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxymethyl Mefenamic Acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxymethyl Mefenamic Acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxymethyl Mefenamic Acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxymethyl Mefenamic Acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxymethyl Mefenamic Acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxymethyl Mefenamic Acid
Customer
Q & A

Q1: What is the significance of 3-Hydroxymethyl Mefenamic Acid in relation to Mefenamic Acid?

A1: this compound is a key metabolite of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). [] This means that after Mefenamic Acid is ingested, the body metabolizes it, and this compound is one of the resulting compounds. Understanding the presence and levels of metabolites like this compound is crucial when studying the pharmacokinetics of Mefenamic Acid, as it provides insights into how the drug is processed within the body. []

Q2: How is this compound detected in biological samples?

A2: The research highlights the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a sensitive and specific technique to detect this compound in biological samples. [] This method enables the separation and quantification of this compound even in complex mixtures like plasma. The research emphasizes the importance of considering potential interferences, such as hemolysis, which can impact accurate drug and metabolite measurement in plasma samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.